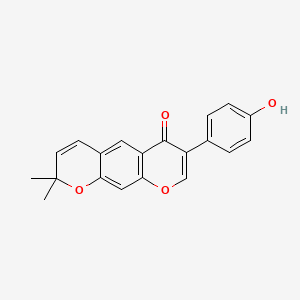

Erythrinin A

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGQCONNJCHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146462 | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63807-86-3 | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63807-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytogenetic Distribution of Erythrinin a

Botanical Sources within the Genus Erythrina

The genus Erythrina, comprising approximately 130 species of trees and shrubs, is a significant source of a diverse array of flavonoids and alkaloids. ijrti.org These plants are distributed throughout tropical and subtropical regions of the world. ijrti.org Phytochemical studies have identified numerous bioactive compounds within this genus, with isoflavonoids like Erythrinin A being among the notable constituents.

Specific Erythrina Species Documented to Contain Erythrinin A

Scientific literature explicitly identifies Erythrina variegata L. (commonly known as the Indian coral tree or tiger's claw) as a primary botanical source of Erythrinin A. ijrti.orgfigshare.com This species is native to the tropical and subtropical regions of eastern Africa, the Indian subcontinent, northern Australia, and the islands of the Indian and Pacific Oceans. researchgate.net Detailed phytochemical analyses of E. variegata have confirmed the presence of a group of related compounds, specifically Erythrinin A, Erythrinin B, and Erythrinin C. figshare.com The plant is recognized as a rich source of both alkaloids and flavonoids, which are believed to be responsible for its traditional medicinal applications. figshare.comhumanjournals.com

Identification of Erythrinin A in Other Plant Taxa (e.g., Pueraria peduncularis)

While the Erythrina genus is the principal source of Erythrinin A, related compounds have been identified in other plant taxa. Notably, the isoflavonoid (B1168493) Erythrinin C has been isolated from the root of Pueraria peduncularis, another member of the Fabaceae family. nih.govufsm.brresearchgate.net Pueraria peduncularis is found in parts of China, India, Pakistan, Nepal, and Burma. ufsm.br The identification of Erythrinin C in this genus, while distinct from Erythrinin A, highlights a potential chemotaxonomic link and demonstrates that the erythrinane skeleton is not exclusive to the Erythrina genus.

Anatomical Localization of Erythrinin A within Plant Tissues

Within the source plants, Erythrinin A and other related flavonoids are not uniformly distributed. Different parts of the Erythrina plant, including the leaves, stem bark, roots, and seeds, have been found to contain a variety of alkaloids and flavonoids. researchgate.netnih.govscielo.br

Specifically for Erythrina variegata, various parts of the tree are known to yield tetracyclic alkaloids and isoflavonoids. ijrti.org Alkaloids have been successfully extracted from the leaves. figshare.comhumanjournals.com Histochemical studies on the related species Erythrina velutina have detected the presence of alkaloids and phenolic compounds in secretory cavities within the phloem of the stem, as well as in various types of trichomes (plant hairs) on the leaves. scielo.br Given that Erythrinin A is a flavonoid (a type of phenolic compound), its localization is likely within these specialized tissues. The stem bark and roots are the most frequently utilized parts in the preparation of traditional remedies and have been the focus of many phytochemical investigations, suggesting they are significant storage sites for these bioactive compounds. nih.gov

Ethnopharmacological Relevance as a Historical Basis for Research

The scientific investigation into the chemical constituents of the Erythrina genus is deeply rooted in the plants' long history of use in traditional botanical knowledge systems across the globe.

Role in Traditional Botanical Knowledge Systems (Conceptual Framework for Scientific Inquiry, No Specific Uses)

For centuries, various cultures have utilized different parts of Erythrina species to address a wide range of health concerns. For instance, Erythrina velutina is used in Brazil for conditions related to the central nervous system and inflammation. scispace.com In Africa, species like Erythrina abyssinica and Erythrina senegalensis are employed in remedies for microbial infections, malaria, inflammatory conditions, and pain. nih.govnih.govnih.gov The bark and leaves of E. senegalensis are used to promote wound healing and as a remedy for toothaches. nih.gov Similarly, Erythrina variegata has been used in traditional practices as a nervine sedative and for its antiseptic properties. figshare.com

This extensive and geographically widespread traditional use has provided a crucial conceptual framework for modern scientific inquiry. The consistent application of these plants for ailments related to inflammation, pain, and microbial infections has prompted researchers to investigate their phytochemical composition to identify the active principles. This ethnopharmacological background serves as a valuable guide for targeted research, leading to the isolation and characterization of compounds like Erythrinin A and providing a rationale for exploring their biological activities. scispace.comnih.gov

Isolation and Purification Methodologies for Erythrinin a

Advanced Chromatographic Techniques

Chromatography is a cornerstone in the separation of complex mixtures of natural products. e3s-conferences.orgnih.gov For the isolation of Erythrinin A, various advanced chromatographic techniques are utilized to achieve high purity. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ijnrd.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of Erythrinin A. taylorfrancis.com It offers high resolution and sensitivity, making it suitable for separating closely related isoflavonoids. metwarebio.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the purification of moderately polar compounds like Erythrinin A. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation. For instance, a gradient system can start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute compounds with increasing hydrophobicity. researchgate.netnih.gov

Semi-preparative and Preparative HPLC: While analytical HPLC is used for identification and quantification, semi-preparative and preparative HPLC are employed to isolate larger quantities of the pure compound. researchgate.netmdpi.com These techniques use larger columns and higher flow rates to handle increased sample loads. waters.com

| Parameter | Analytical HPLC | Semi-preparative HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1-4.6 mm | 10-20 mm | >20 mm |

| Sample Load | µg to low mg | mg to g | g to kg |

| Flow Rate | Low (e.g., 1 mL/min) | Intermediate | High |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. chromatographyonline.com It is particularly useful for the separation of natural products. nih.gov

In CCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the solute between the two immiscible liquid phases. aocs.org The selection of an appropriate solvent system is crucial for a successful separation and is based on the partition coefficient (K) of the target compound. For the separation of flavonoids like Erythrinin A, solvent systems composed of hexane (B92381), ethyl acetate (B1210297), methanol, and water in various ratios are commonly employed.

Flash Chromatography and Medium-Pressure Liquid Chromatography (MPLC)

Flash chromatography and Medium-Pressure Liquid Chromatography (MPLC) are often used for the initial fractionation of crude extracts to enrich the target compounds before final purification by HPLC. scienceasia.org

Flash Chromatography: This technique uses a short, pre-packed column and a slightly positive pressure to force the solvent through the column, leading to a rapid separation. It is a fast, low-cost method for the preliminary purification of large quantities of crude extract. scienceasia.org

MPLC: MPLC operates at higher pressures than flash chromatography (5-20 bar) and offers better resolution. scienceasia.org It can be used to further purify fractions obtained from flash chromatography, bridging the gap between low-pressure and high-pressure liquid chromatography. mdpi.comscienceasia.org

Preparative Chromatography for Scale-Up Isolation

When larger quantities of Erythrinin A are required for extensive biological studies, the purification process needs to be scaled up. researchgate.net This involves transitioning from analytical or semi-preparative methods to preparative-scale chromatography. sepscience.com

The primary goal of scaling up is to increase the amount of purified compound per unit of time while maintaining the resolution achieved at the smaller scale. waters.com This is typically achieved by increasing the column diameter and adjusting the flow rate and sample load proportionally. waters.com Mathematical formulas are used to calculate the new parameters to ensure a successful and efficient scale-up. waters.com

Extraction Techniques and Solvent Systems Optimization

The initial step in isolating Erythrinin A is the extraction from the plant material. The choice of extraction technique and solvent system significantly impacts the yield and purity of the crude extract.

Maceration: This simple technique involves soaking the powdered plant material in a solvent at room temperature for an extended period. phytojournal.com It is a straightforward method but can be time-consuming. nih.gov

Soxhlet Extraction: This is a continuous extraction method that uses a smaller volume of solvent compared to maceration. The solvent is repeatedly boiled and condensed, flowing over the plant material to extract the desired compounds. phytojournal.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption. contractlaboratory.compnnl.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. nih.govcontractlaboratory.com

The selection of the solvent is based on the polarity of Erythrinin A. As a moderately polar isoflavone (B191592), solvents of intermediate polarity are generally effective. Commonly used solvents include:

Ethanol

Methanol

Ethyl acetate

Dichloromethane

Often, a sequential extraction with solvents of increasing polarity is performed to separate compounds based on their solubility. For example, the plant material might first be extracted with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol to extract the isoflavonoids.

Fractionation and Enrichment Protocols

After obtaining the crude extract, it is typically a complex mixture containing numerous compounds. Fractionation is necessary to separate the compounds into simpler groups, thereby enriching the fraction containing Erythrinin A.

Liquid-Liquid Extraction (LLE): The crude extract is partitioned between two immiscible solvents, such as ethyl acetate and water. Erythrinin A, being moderately polar, will preferentially partition into the organic phase (ethyl acetate), separating it from more polar compounds that remain in the aqueous phase.

Column Chromatography: This is a widely used technique for fractionation. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.gov

Silica Gel Column Chromatography: Separation is based on adsorption. A non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is used, and the polarity is gradually increased. Non-polar compounds elute first, followed by compounds of increasing polarity.

Sephadex LH-20 Column Chromatography: This is a type of size-exclusion chromatography that also involves partition and adsorption mechanisms. nih.gov It is particularly effective for separating flavonoids and other phenolic compounds using solvents like methanol or ethanol. nih.gov

By employing these fractionation techniques, a fraction enriched with Erythrinin A can be obtained, which is then subjected to advanced chromatographic techniques like HPLC for final purification.

Structural Elucidation and Advanced Spectroscopic Characterization of Erythrinin a

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. chemguide.co.uk For the structural elucidation of Erythrinin A, both one-dimensional and two-dimensional NMR experiments were employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally. The characterization of Erythrinin A was achieved through the comparison of its NMR data with established literature values. tandfonline.com

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments through chemical shifts (δ). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) indicate the number of adjacent protons, governed by spin-spin coupling. For isoflavones like Erythrinin A, characteristic signals include aromatic protons, olefinic protons, and protons of substituent groups such as methoxy (B1213986) or prenyl moieties. rhhz.netd-nb.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays the signals for each unique carbon atom in the molecule. The chemical shift of each carbon signal provides insight into its hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyl, aromatic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. wordpress.com The ¹³C NMR data for Erythrinin A was confirmed by comparing it with known data from the literature. tandfonline.com

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the core isoflavone (B191592) structure typical for Erythrinin A and related compounds, as recorded in deuterated solvents like DMSO-d₆ or acetone-d₆. rhhz.netfigshare.com

| Position | δC (ppm) (Typical) | δH (ppm) (Typical, Multiplicity, J in Hz) |

| 2 | ~154 | ~8.1 (s) |

| 3 | ~124 | - |

| 4 | ~181 | - |

| 5 | ~162 | - |

| 6 | ~99 | ~6.4 (d, J≈2.0) |

| 7 | ~164 | - |

| 8 | ~94 | ~6.6 (d, J≈2.0) |

| 9 | ~158 | - |

| 10 | ~116 | - |

| 1' | ~123 | - |

| 2' | ~131 | ~7.4 (d, J≈8.5) |

| 3' | ~115 | ~6.9 (d, J≈8.5) |

| 4' | ~158 | - |

| 5' | ~115 | ~6.9 (d, J≈8.5) |

| 6' | ~131 | ~7.4 (d, J≈8.5) |

Note: This table represents typical data for a 5,7,4'-trihydroxyisoflavone skeleton. Specific values for Erythrinin A and its substituents would be assigned based on comprehensive 1D and 2D NMR analysis.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

2D NMR experiments provide correlation maps that reveal connectivity between nuclei, which is crucial for assembling the complete molecular structure. princeton.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically over two or three bonds. libretexts.orguniv-lille1.fr This is essential for tracing out proton spin systems within the molecule, such as the arrangement of protons on the aromatic rings and substituent side chains. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing long-range correlations between protons and carbons over two to four bonds. columbia.edu These correlations are key to connecting different spin systems, linking substituent groups to the main framework, and identifying the positions of quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY correlations are critical for determining the stereochemistry and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. hmdb.cauni-heidelberg.de This high precision allows for the determination of the elemental formula of the parent molecule and its fragments. For Erythrinin A, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) would be used to determine its molecular formula by comparing the experimentally measured exact mass with the calculated mass. tandfonline.comfigshare.com For example, the related compound Erythrinin E gave a molecular ion peak at m/z 334.0842 in HREIMS, corresponding to the calculated value of 334.0841 for the formula C₂₀H₁₄O₅. d-nb.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected and fragmented, and the resulting fragment ions are then analyzed. hmdb.caasianpubs.org This process provides valuable structural information by revealing characteristic fragmentation patterns. libretexts.org The fragmentation pathways of isoflavonoids often involve retro-Diels-Alder (RDA) reactions, as well as the loss of small neutral molecules like CO, H₂O, and radicals such as CH₃. researchgate.net Analysis of the MS/MS spectrum of Erythrinin A would help confirm the isoflavone core structure and identify the nature and position of its substituents. semanticscholar.org

| Precursor Ion (m/z) | Fragment Ions (m/z) | Probable Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | [M+H - 15]⁺ | •CH₃ | Loss of a methyl radical |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water from a hydroxyl group |

| [M+H]⁺ | [M+H - 28]⁺ | CO | Loss of carbon monoxide from the γ-pyrone ring |

| [M+H]⁺ | RDA fragments | Varies | Retro-Diels-Alder cleavage of the C-ring |

Note: This table shows common fragmentation patterns observed for isoflavonoids in MS/MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. shimadzu.comvscht.cz The absorption spectrum is characteristic of the compound's chromophores, which are typically conjugated π-electron systems.

For isoflavones like Erythrinin A, the UV-Vis spectrum typically exhibits two major absorption bands. d-nb.info

Band I: Appears at a longer wavelength (e.g., 300-380 nm) and is associated with the electronic transitions in the B-ring cinnamoyl system. shimadzu.com

Band II: Appears at a shorter wavelength (e.g., 240-280 nm) and corresponds to the A-ring benzoyl system. shimadzu.com

The exact position (λmax) of these absorption maxima can be influenced by the substitution pattern on the aromatic rings. shimadzu.com For instance, the UV spectrum of the related compound Erythrinin D in methanol (B129727) showed absorption maxima (λmax) at 266 and 350 nm, which is characteristic of the isoflavone skeleton. rhhz.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. While a specific experimental IR spectrum for Erythrinin A is not widely published in the available literature, its characteristic absorption bands can be predicted based on its known structure, which includes phenolic, aromatic, ether, and carbonyl groups.

The molecular structure of Erythrinin A (C₂₀H₁₆O₄) contains several key functional groups whose expected IR absorption frequencies are well-established. nih.govlibretexts.orgvscht.cz The predicted significant IR absorption peaks for Erythrinin A are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (Broad) | O-H Stretch | Phenolic hydroxyl group |

| 3100-3000 | C-H Stretch | Aromatic and vinylic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (from methyl groups) |

| 1650-1630 | C=O Stretch | γ-Pyrone carbonyl group |

| 1620-1580 | C=C Stretch | Aromatic ring and pyran ring |

| 1260-1000 | C-O Stretch | Aryl ether and pyran ether linkages |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, making it the definitive method for establishing the absolute configuration of chiral molecules. anton-paar.comijcrt.org The process involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. mdpi.com The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled.

For a chiral molecule, X-ray crystallography can distinguish between enantiomers (non-superimposable mirror images) by analyzing the anomalous scattering of X-rays. researchgate.netlibretexts.org This allows for the unambiguous assignment of the R or S configuration at each stereocenter. chemistrysteps.com

However, an examination of the chemical structure of Erythrinin A, 7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, reveals that it is an achiral molecule. nih.gov It does not possess any stereocenters (chiral carbons). Therefore, Erythrinin A exists as a single structure and does not have enantiomers or diastereomers. Consequently, the determination of absolute stereochemistry via X-ray crystallography is not applicable to this compound. While X-ray crystallography could be used to determine its precise bond lengths and angles if a suitable crystal were available, no such studies are currently found in the reviewed scientific literature.

Elucidation of Unique Structural Features of Erythrinin A

Erythrinin A belongs to the isoflavonoid (B1168493) class of natural products, which are characterized by a 3-phenylchroman-4-one backbone. nih.gov Its structure was determined through extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, upon its isolation from plants of the Erythrina genus. knapsackfamily.com

The unique structural feature of Erythrinin A is the fusion of a dimethylpyran ring to the isoflavone core, classifying it as a pyranoisoflavone . Specifically, the structure is a linear pyranoisoflavone, where the pyran ring is fused to the 'g' side (C-7 and C-8) of the benzopyranone system of the isoflavone.

Key structural characteristics include:

Isoflavone Core : The fundamental C6-C3-C6 skeleton, with the B-ring attached at the C-3 position of the C-ring.

Dimethylpyran Ring : A six-membered heterocyclic ring containing an oxygen atom and two methyl groups attached to the same carbon, fused to the A-ring of the isoflavone. This is sometimes referred to as a chromene ring.

Phenolic Hydroxyl Group : A single hydroxyl group located on the para-position (C-4') of the B-ring, contributing to the compound's chemical reactivity and potential biological activity.

This specific arrangement of a linear dimethylpyran ring fused to the isoflavone scaffold distinguishes Erythrinin A and related compounds from more common isoflavones like daidzein (B1669772) or genistein. This structural complexity is a hallmark of the secondary metabolites found in the Erythrina genus.

Biosynthesis of Erythrinin a

Proposed Biosynthetic Pathways of Flavonoids

The journey to Erythrinin A begins with the general phenylpropanoid pathway, the common route for the synthesis of thousands of plant secondary metabolites. This pathway starts with the aromatic amino acid L-phenylalanine.

Initiation of the Phenylpropanoid Pathway : The first committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form 4-coumaric acid. This is subsequently activated by 4-coumarate-CoA ligase (4CL) to produce 4-coumaroyl-CoA, a central precursor.

Formation of the Flavonoid Skeleton : The first enzyme specific to flavonoid biosynthesis, chalcone (B49325) synthase (CHS) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a C15 intermediate known as naringenin (B18129) chalcone.

Isomerization and Branching : Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically naringenin. Naringenin serves as a crucial branch point from which various classes of flavonoids are synthesized. For the production of isoflavonoids, the pathway diverges here.

The Isoflavonoid (B1168493) Branch : The key step in committing precursors to the isoflavonoid pathway is the 2,3-aryl migration of the B-ring of a flavanone. This reaction is catalyzed by a cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) , to produce a 2-hydroxyisoflavanone. A subsequent dehydration reaction, carried out by a 2-hydroxyisoflavanone dehydratase , yields the stable isoflavone structure, such as daidzein (B1669772) or genistein. scispace.com

Enzymatic Steps and Reaction Mechanisms in Erythrinin A Formation

The formation of the tetracyclic pterocarpan (B192222) structure of Erythrinin A from an isoflavone precursor involves a series of specific enzymatic modifications. researchgate.net Pterocarpans are formed in the final stages of the flavonoid biosynthetic pathway. researchgate.net

The generally accepted sequence for pterocarpan biosynthesis from an isoflavone intermediate like daidzein involves several key enzymatic reactions:

Hydroxylation : An isoflavone 2'-hydroxylase (I2'H) introduces a hydroxyl group at the 2' position of the isoflavone ring system.

Reduction : The double bond in the C-ring of the resulting 2'-hydroxyisoflavone is then reduced by an isoflavone reductase (IFR) , forming a 2'-hydroxyisoflavanol.

Cyclization : The final and defining step is the intramolecular cyclization to form the characteristic pterocarpan core. This ring closure is catalyzed by pterocarpan synthase (PTS) , which is also known as 2'-hydroxyisoflavanol 4,2'-dehydratase. nih.gov This enzyme was long considered a "missing link" in the pathway until its recent identification as a dirigent domain-containing protein. nih.gov

For Erythrinin A specifically, which is a prenylated pterocarpan, additional modification steps are required. A prenyltransferase enzyme is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the pterocarpan skeleton. The specific substitution pattern of Erythrinin A suggests a highly regioselective enzymatic prenylation event.

Key Precursors and Intermediates

The biosynthesis of Erythrinin A is fundamentally linked to the isoflavonoid pathway, with primary precursors being L-phenylalanine and malonyl-CoA. Key intermediates along this metabolic route are pivotal for the eventual synthesis of the final compound.

| Precursor/Intermediate | Role in the Pathway |

| L-Phenylalanine | The primary amino acid starting material for the phenylpropanoid pathway. |

| Cinnamic acid | Formed from L-phenylalanine; a core component of the phenylpropanoid pathway. |

| 4-Coumaroyl-CoA | An activated phenylpropanoid unit that serves as a key substrate for chalcone synthase. |

| Naringenin Chalcone | The initial C15 flavonoid structure formed by the condensation of 4-coumaroyl-CoA and malonyl-CoA. |

| Naringenin | A flavanone intermediate that acts as a gateway to various flavonoid classes. |

| Daidzein / Genistein | Isoflavone intermediates that serve as the backbone for further modifications leading to pterocarpans. scispace.com |

| 2'-Hydroxyisoflavanol | The immediate precursor for the cyclization reaction that forms the pterocarpan ring system. nih.govrsc.org |

It is important to clarify that while Erythrina species are known to produce both flavonoids and benzylisoquinoline alkaloids (BIAs), these compound classes arise from distinct biosynthetic pathways. nih.govnih.govmdpi.com Flavonoids, including Erythrinin A, are synthesized from L-phenylalanine via the phenylpropanoid pathway. In contrast, BIAs are derived from the amino acid L-tyrosine. nih.gov There is no direct biosynthetic crossover or shared late-stage intermediates between these two major metabolic pathways.

Genetic Regulation of Biosynthetic Enzymes

The production of flavonoids is a tightly controlled process, regulated at the level of gene expression. The genes encoding the biosynthetic enzymes of the flavonoid pathway are often expressed in a coordinated manner, responding to various developmental and environmental signals.

The regulation is primarily managed by complexes of transcription factors, with the MYB-bHLH-WD40 (MBW) complex being a central player in many plant species. These transcription factors bind to specific promoter elements in the target genes, thereby activating or repressing their transcription.

While specific regulatory genes for the final steps of Erythrinin A biosynthesis have not been fully elucidated, it is understood that their expression is likely induced by factors such as pathogen attack, as pterocarpans often function as phytoalexins—antimicrobial compounds synthesized by plants as a defense mechanism. nih.gov Studies on gene expression in response to various stimuli suggest that the genes for enzymes like NAGS, NAGK, NAOGAcT, and NAOD are regulated in coordination to meet the plant's demand for arginine during growth and development. nih.gov

In planta Metabolic Engineering Approaches for Enhanced Production

Enhancing the production of valuable secondary metabolites like Erythrinin A in plants is a significant goal of metabolic engineering. Several strategies can be employed to increase the yield of this compound in its native plant or in a heterologous host system.

| Engineering Strategy | Description | Potential Impact on Erythrinin A Production |

| Overexpression of Key Genes | Introducing additional copies of genes encoding rate-limiting enzymes (e.g., CHS, IFS, IFR, PTS, or specific prenyltransferases) under the control of strong promoters. | Can increase the metabolic flux towards the isoflavonoid and pterocarpan pathways, boosting Erythrinin A levels. |

| Upregulation of Transcription Factors | Overexpressing key regulatory genes, such as specific MYB or bHLH transcription factors, to simultaneously activate multiple genes in the biosynthetic pathway. | Provides a powerful method to enhance the entire pathway leading to Erythrinin A, rather than just a single step. |

| Downregulation of Competing Pathways | Using technologies like RNA interference (RNAi) or CRISPR/Cas9 to suppress the expression of enzymes in branch pathways that compete for common precursors (e.g., flavonol synthase). | Can redirect the flow of precursors like naringenin towards the isoflavonoid branch, increasing the pool available for Erythrinin A synthesis. |

| Heterologous Production | Transferring the entire biosynthetic pathway for Erythrinin A into a microbial host like Saccharomyces cerevisiae or Yarrowia lipolytica, or a model plant that is easy to cultivate. nih.govnih.govfrontiersin.org | Offers the potential for large-scale, controlled production in fermenters, overcoming the limitations of extraction from plant sources. nih.govnih.gov |

These approaches, which have been successfully applied to other flavonoids and plant metabolites, hold considerable promise for developing sustainable sources of Erythrinin A for further research and potential applications.

Chemical Synthesis and Derivatization Strategies for Erythrinin a and Its Analogues

Total Synthesis Approaches to the Erythrinin Skeleton

The total synthesis of Erythrinin A provides a definitive confirmation of its structure and allows for the preparation of this natural product from simple, readily available starting materials.

Retrosynthetic Analysis and Key Disconnection Strategies

The design of a total synthesis begins with retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler precursors. jocpr.comslideshare.net For a pyranoisoflavone like Erythrinin A, key disconnections can be identified in its core structure.

A primary disconnection strategy for the isoflavone (B191592) core involves the C-C bond between the B-ring and the heterocyclic C-ring. This leads back to simpler aromatic precursors, a common strategy in flavonoid synthesis. nih.govresearchgate.net One of the most effective methods for constructing the isoflavone skeleton relies on the rearrangement of a chalcone (B49325) precursor. biocrick.com Therefore, a logical retrosynthetic pathway for Erythrinin A (Structure 1 ) would involve a disconnection to a corresponding pyranochalcone intermediate.

Further disconnection of the pyran ring, a key feature of Erythrinin A, can be envisioned through a cyclization reaction of a prenylated precursor. This biomimetic approach simplifies the target to a prenylated chalcone or isoflavone. The key synthons, or idealized fragments, derived from these disconnections are then traced back to stable, commercially available starting materials. lkouniv.ac.inethz.ch

Table 1: Key Retrosynthetic Disconnections for Erythrinin A

| Disconnection Type | Target Molecule/Intermediate | Precursor(s) | Corresponding Forward Reaction |

| Isoflavone Formation | Erythrinin A | Dihydropyranochalcone | Oxidative Rearrangement |

| Pyran Ring Formation | Pyranochalcone | Prenylated Chalcone | Cyclization/Dehydrogenation |

| Chalcone Formation | Chalcone Precursor | Substituted Acetophenone and Aldehyde | Aldol Condensation |

A notable total synthesis of Erythrinin A was reported by Suresh, Iyer, and Iyer in 1985. biocrick.com Their approach validates the retrosynthetic strategy based on a chalcone intermediate. The synthesis commenced with the preparation of a dihydropyranochalcone, which was then subjected to an oxidative rearrangement using thallium(III) nitrate (B79036) (TTN) in trimethyl orthoformate (TMOF). biocrick.com This key step formed the isoflavone skeleton. The synthesis was completed through a sequence of cyclization, demethylation, and dehydrogenation to yield Erythrinin A. biocrick.com

Stereoselective and Enantioselective Syntheses

Erythrinin A is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not require enantioselective synthesis. However, the broader field of flavonoid synthesis has seen significant advancements in stereoselective methods, which are crucial for the synthesis of related chiral natural products like isoflavans and pterocarpans. nih.govresearcher.life

These strategies are relevant as they provide the tools to create chiral analogues of Erythrinin A or to synthesize chiral precursors that could be converted to Erythrinin A. Key methodologies in stereoselective flavonoid synthesis include:

Asymmetric Chalcone Epoxidation: Chalcones are common precursors for many flavonoids. Their asymmetric epoxidation can introduce chirality early in the synthetic sequence, which is then transferred through subsequent reactions. nih.gov

Sharpless Asymmetric Dihydroxylation: This method can be used to create chiral diols from olefinic precursors, which are versatile intermediates for synthesizing chiral flavan-3-ols and other isoflavonoid (B1168493) derivatives. nih.gov

Catalytic Asymmetric Hydrogenation: Asymmetric transfer hydrogenation using chiral catalysts (e.g., rhodium or ruthenium complexes) is a powerful tool for the enantioselective reduction of prochiral substrates, such as chalcones or other unsaturated intermediates, to produce chiral flavanones or isoflavanones. tu-dresden.de

While not directly applied in the reported synthesis of achiral Erythrinin A, these stereoselective methods represent the state-of-the-art in flavonoid chemistry and would be essential for targeting chiral analogues. nih.gov

Biomimetic Synthesis Principles

Biomimetic synthesis aims to mimic nature's biosynthetic pathways to construct complex molecules, often leading to efficient and elegant synthetic routes. researchgate.netescholarship.org The biosynthesis of pyranoisoflavonoids is believed to involve the prenylation of an isoflavone precursor followed by oxidative cyclization to form the pyran ring.

In the laboratory, this can be mimicked by reacting an isoflavone with a prenylating agent, such as prenyl bromide, often under basic conditions. The subsequent oxidative cyclization of the resulting prenylated isoflavone with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can then form the pyran ring system characteristic of Erythrinin A. This approach is a cornerstone of biomimetic strategies for this class of compounds.

Semisynthesis from Precursor Compounds

Semisynthesis utilizes a naturally occurring compound as a starting material for conversion into a more complex or novel target molecule. igi-global.com For Erythrinin A, a plausible semisynthetic route would start from a simpler, more abundant isoflavone isolated from natural sources.

A potential precursor for the semisynthesis of Erythrinin A is the isoflavone alpinumisoflavone (B190552), which has been isolated from Erythrina species. researcher.life The conversion would involve the introduction of the dimethylpyran ring onto the alpinumisoflavone scaffold. This could be achieved through a Claisen rearrangement of a propargyl ether derivative, followed by cyclization, a common method for constructing chromene rings in flavonoids.

Synthesis of Novel Erythrinin A Analogues and Derivatives

The synthesis of analogues of Erythrinin A is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. researchgate.netiomcworld.com By systematically modifying the structure of the natural product, chemists can identify the key functional groups responsible for its biological activity and potentially develop derivatives with improved potency or selectivity. nih.gov

Structural Modifications for Enhanced Activity

Research into the flavonoids from Erythrina species has revealed that specific structural features are crucial for their biological activities, particularly their antimicrobial effects. nih.govnih.gov Structure-activity relationship studies have highlighted the importance of the number and position of prenyl groups and hydroxyl groups on the isoflavone skeleton. nih.gov

Synthetic efforts to create novel analogues often focus on:

Varying the substitution pattern: Introducing or removing hydroxyl, methoxy (B1213986), or other functional groups on the aromatic A and B rings.

Modifying the prenyl group: Altering the structure of the dimethylpyran ring or replacing it with other lipophilic side chains. For example, studies have shown that the position and degree of prenylation are important for antimicrobial activity against Staphylococcus aureus. nih.gov

Creating hybrid molecules: Combining the isoflavone scaffold of Erythrinin A with other pharmacophores to create novel hybrid compounds with potentially synergistic or new biological activities.

A study on various isoflavone derivatives from Erythrina lysistemon showed that the presence of hydroxyl groups at positions 5 and 7 (ring A) and 4' (ring B) is associated with lower minimum inhibitory concentration (MIC) values against S. aureus. nih.gov The synthesis of analogues based on these findings allows for a rational approach to designing more potent antimicrobial agents.

Table 2: Examples of Bioactive Isoflavones from Erythrina Species

| Compound Name | Source Species | Key Structural Features | Reported Biological Activity |

| Erybraedin A | Erythrina lysistemon | Prenylated Pterocarpan (B192222) | Antimicrobial nih.gov |

| Phaseollidin | Erythrina lysistemon | Prenylated Pterocarpan | Antimicrobial nih.gov |

| Alpinumisoflavone | Erythrina poeppigiana | Prenylated Isoflavone | Antimicrobial researcher.life |

| Erythrinin B (Wighteone) | Erythrina indica | Prenylated Isoflavone | Antimicrobial, Cytotoxic researchgate.netresearchgate.net |

The synthesis and evaluation of these and other analogues provide valuable insights into the chemical features required for biological efficacy, guiding future drug discovery efforts based on the Erythrinin A scaffold.

Incorporation of Distinct Functional Groups

The strategic incorporation of distinct functional groups onto the Erythrinin A scaffold is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. While extensive derivatization studies specifically targeting Erythrinin A are not widely documented, the inherent reactivity of its constituent functional groups—notably its phenolic hydroxyls and electron-rich aromatic rings—provides clear pathways for chemical modification. These modifications are typically aimed at exploring structure-activity relationships (SAR), improving metabolic stability, or enhancing target specificity.

The primary sites for derivatization on the Erythrinin A molecule are the hydroxyl (-OH) groups, which can be readily modified through common organic reactions. Strategies employed for other flavonoids, such as quercetin, serve as a valuable blueprint for the potential derivatization of Erythrinin A. mdpi.com

O-Alkylation and O-Acylation

The most direct strategies for modifying Erythrinin A involve the derivatization of its phenolic hydroxyl groups.

O-Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl, or longer chains) can be achieved via reactions like the Williamson ether synthesis. scirp.org This process typically involves treating Erythrinin A with an alkyl halide (like methyl iodide) in the presence of a weak base (such as potassium carbonate). This modification can alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which are critical factors for its interaction with biological targets. For example, methylation of a hydroxyl group can protect it from metabolic glucuronidation and can influence binding affinity by removing a hydrogen bond donor while introducing a more lipophilic moiety. organic-chemistry.org

O-Acylation: Esterification of the hydroxyl groups is another common strategy, accomplished by reacting Erythrinin A with acyl halides or anhydrides. This introduces an ester functional group, which can act as a prodrug. Esters may be more cell-permeable and can be hydrolyzed by intracellular esterases to release the active parent compound, Erythrinin A.

Modification of Aromatic Rings

The isoflavone core of Erythrinin A contains two phenyl rings (A and B rings) that are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the aromatic rings can significantly alter the electronic properties of the molecule and enhance its binding affinity to target proteins through halogen bonding.

Nitration and Amination: Nitration of the aromatic rings followed by reduction can introduce amino groups. These amino groups can serve as handles for further derivatization or can introduce new hydrogen bonding interactions. microsynth.com

Modification of the Prenyl Group

The prenyl (3,3-dimethylallyl) group attached to the Erythrinin A scaffold is a significant feature for the biological activity of many flavonoids isolated from the Erythrina genus. nih.gov This moiety is also a target for chemical modification.

Oxidation and Cyclization: The double bond within the prenyl group can be subjected to oxidation to form epoxides or diols. It can also be induced to cyclize with a nearby hydroxyl group to form an additional heterocyclic ring, a structural motif seen in related natural products like erybraedin.

These derivatization strategies allow for the systematic exploration of the chemical space around the Erythrinin A core, leading to the generation of analogue libraries. The evaluation of these analogues is crucial for delineating the specific structural requirements for biological activity and for the development of new therapeutic agents.

Table of Potential Erythrinin A Derivatizations

The following table outlines potential derivatization strategies for Erythrinin A based on standard chemical transformations for flavonoids.

| Potential Analogue Name | Incorporated Functional Group | General Synthetic Strategy | Potential Reagents | Target Site |

| 7-O-Methyl Erythrinin A | Methyl ether | O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | C-7 Hydroxyl |

| 4'-O-Methyl Erythrinin A | Methyl ether | O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | C-4' Hydroxyl |

| 7-O-Acetyl Erythrinin A | Acetyl ester | O-Acylation | Acetic anhydride, Pyridine | C-7 Hydroxyl |

| 8-Bromo-Erythrinin A | Bromo | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) | C-8 on A-ring |

| 8-Nitro-Erythrinin A | Nitro | Electrophilic Aromatic Substitution | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | C-8 on A-ring |

| 8-Amino-Erythrinin A | Amino | Reduction of Nitro Group | H₂, Palladium on Carbon (Pd/C) | C-8 on A-ring |

Biological Activities and Mechanistic Studies of Erythrinin a

In vitro Cellular and Molecular Investigations

Erythrinin A, a pterocarpan (B192222) isolated from plants of the Erythrina genus, has garnered scientific interest for its potential therapeutic properties. In vitro studies using cell cultures and molecular assays have begun to elucidate the biological activities of this natural compound, particularly in the contexts of cancer and inflammation. These investigations provide a foundational understanding of Erythrinin A's mechanisms of action at the cellular and molecular levels.

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

Erythrinin A has demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. Research indicates that related compounds from the Erythrina genus can inhibit the growth of cancer cells. For instance, extracts from Erythrina indica have been shown to inhibit the proliferation of human breast cancer cells in a dose-dependent manner, with an IC50 value of 100 μg/ml for an aqueous leaf extract. journaljpri.com Similarly, compounds isolated from Erythrina sigmoidea have displayed antiproliferative activity against several cancer cell lines. nih.gov While direct data on Erythrinin A's cytotoxicity across a wide range of cell lines is still emerging, the broader family of Erythrina compounds shows promise in this area. nih.govnih.gov

Table 1: Cytotoxic Activity of Compounds from the Erythrina Genus against Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound/Extract | Cancer Cell Line | IC50 Value | Source |

| Erythrina indica leaf aqueous extract | Human Breast Cancer | 100 µg/ml | journaljpri.com |

| α-erythroidine | MCF-7 (Breast Cancer) | 11.60 µg/mL | researchgate.net |

| β-erythroidine | MCF-7 (Breast Cancer) | 36.8 µM | eurekaselect.com |

| 8-oxo-β-erythroidine | MCF-7 (Breast Cancer) | 60.8 µM | eurekaselect.com |

| 8-oxo-α-erythroidine | MCF-7 (Breast Cancer) | 875.4 µM | eurekaselect.com |

| Erythrinin C | Lung Adenocarcinoma | 42.07% inhibition | chemrxiv.org |

| Erythrinin C | Breast Cancer | 47.86% inhibition | chemrxiv.org |

A key mechanism underlying the anti-proliferative effects of certain flavonoids, including compounds structurally related to Erythrinin A, is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). chemrxiv.org DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells like cancer cells. nih.gov By inhibiting DHODH, these compounds can effectively starve cancer cells of the necessary building blocks for proliferation.

Computational docking studies have identified Erythrinin C as a potent inhibitor of human DHODH, with a strong binding affinity. chemrxiv.orgchemrxiv.org This suggests that Erythrinin A and its analogs may share this mechanism of action, representing a promising avenue for targeted cancer therapy. chemrxiv.orgresearchgate.net The inhibition of DHODH is a validated strategy in cancer treatment, with some DHODH inhibitors having undergone clinical trials. chemrxiv.org

In addition to inhibiting proliferation, compounds from the Erythrina genus have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, erythraline (B1235506), an alkaloid from Erythrina velutina, induces caspase-independent apoptosis and causes cell cycle arrest at the G2/M phase in cervical cancer cells. mdpi.comnih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

The induction of apoptosis is a hallmark of many effective anticancer agents. nih.gov The mechanisms can involve the activation of caspases, changes in mitochondrial membrane potential, and the production of reactive oxygen species (ROS). nih.govnih.gov Studies on related compounds show that they can trigger these apoptotic pathways. nih.gov For instance, treatment with an aqueous extract of Erythrina indica leaf induced morphological changes characteristic of apoptosis in breast cancer cells. journaljpri.com

The role of Erythrinin A in targeting cancer stem cells (CSCs) is an emerging area of research. CSCs are a subpopulation of cells within a tumor that are responsible for tumor initiation, progression, and recurrence. bio-techne.com These cells often exhibit resistance to conventional therapies. nih.gov The ability of a compound to target and eliminate CSCs is therefore of significant therapeutic interest. While direct studies on Erythrinin A's effect on CSCs are limited, the broader context of natural compounds and their impact on CSCs suggests this is a plausible and important area for future investigation. nih.govtdl.org

Anti-inflammatory Modulatory Effects

Erythrinin A and related compounds from the Erythrina genus have demonstrated significant anti-inflammatory properties in various in vitro models. biosynth.commdpi.comitmedicalteam.pl Inflammation is a complex biological response implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

A primary mechanism of the anti-inflammatory action of Erythrina compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). thaiscience.info NO is a signaling molecule that, in excess, can contribute to inflammatory processes. nih.govjrespharm.com TNF-α is a cytokine that plays a central role in orchestrating the inflammatory response. scirp.org

Studies have shown that ethanolic extracts of Erythrina variegata bark can inhibit the production of NO in lipopolysaccharide-stimulated RAW 264.7 macrophage cell lines. thaiscience.info The extract demonstrated a dose-dependent inhibition of NO production. thaiscience.info However, in the same study, the extract was not effective against TNF-α release. thaiscience.info The anti-inflammatory potential of compounds from this genus may be attributed to the presence of flavonoids and other bioactive molecules. mdpi.cominnovareacademics.in

Table 2: Anti-inflammatory Activity of Erythrina variegata Bark Ethanolic Extract This table is interactive. Click on the headers to sort the data.

| Mediator | Cell Line | IC50 Value | Source |

| Nitric Oxide (NO) | RAW 264.7 | 47.1 ± 0.21 µg/ml | thaiscience.info |

| Prostaglandin (B15479496) E2 (via COX-2) | - | 9.27 ± 0.72 µg/ml | thaiscience.info |

Modulation of Cyclooxygenase (COX) Enzymes

Erythrinin A's role in inflammation is highlighted by its interaction with cyclooxygenase (COX) enzymes. These enzymes, existing as COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation. eajm.orgmedsci.org COX-1 is typically present in tissues and contributes to baseline physiological functions, while COX-2 is induced during inflammatory responses. eajm.orgfrontiersin.org

Research has shown that certain flavonoids, the class of compounds to which Erythrinin A belongs, can modulate the activity of these enzymes. For instance, studies on related flavonoid derivatives have demonstrated the ability to selectively inhibit COX-2. nih.gov This selectivity is significant because while COX-2 is associated with inflammation, COX-1 plays a protective role in the stomach and kidneys. frontiersin.org The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. medsci.orgnih.gov The structural characteristics of these flavonoids, such as the presence and position of hydroxyl and acetyl groups, can influence their inhibitory potency and selectivity towards COX-2. nih.gov While direct studies on Erythrinin A's specific interaction with COX isoforms are not extensively detailed in the provided results, the known anti-inflammatory properties of the Erythrina genus suggest a potential role in modulating COX pathways. researchgate.net

Influence on Nuclear Factor Kappa B (NF-κB) Pathway

The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses. bio-rad.com It controls the expression of numerous genes involved in inflammation, including those for cytokines and adhesion molecules. bio-rad.com The activation of NF-κB is a key step in the inflammatory cascade. In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). probiologists.com Upon receiving an inflammatory signal, a series of steps leads to the degradation of IκB, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. bio-rad.comprobiologists.com

Phenolic compounds, including flavonoids like those found in the Erythrina genus, have been shown to suppress pro-oxidants and inhibit inflammatory signaling pathways such as NF-κB. nih.gov This suggests that a potential mechanism for the anti-inflammatory effects of compounds from this genus, which could include Erythrinin A, is through the modulation of the NF-κB pathway. The ability to inhibit NF-κB activation would lead to a downstream reduction in the production of inflammatory mediators.

Interactions with Interleukin-1β (IL-1β) Pathway

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. wikipedia.org It is produced in response to infection or injury and signals through the IL-1 receptor (IL-1R) to activate downstream signaling cascades. wikipedia.orgfrontiersin.org This activation ultimately leads to the expression of a wide range of inflammatory genes, including those for other cytokines and for enzymes like COX-2. mdpi.com

Antioxidant Activity and Reactive Oxygen Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism and in response to environmental stressors. botanyjournals.com When produced in excess, ROS can cause significant damage to cells and tissues, a condition known as oxidative stress, which is implicated in a variety of diseases. nih.govbotanyjournals.com Antioxidants are compounds that can neutralize ROS and mitigate this damage. scholarsresearchlibrary.com

Extracts from the Erythrina genus have demonstrated significant antioxidant and free radical scavenging activities. researchgate.netbotanyjournals.com These properties are largely attributed to the presence of phenolic compounds, including flavonoids and isoflavones. researchgate.netbotanyjournals.com Studies on extracts from Erythrina species have shown concentration-dependent scavenging of various free radicals, including the DPPH radical and superoxide (B77818) anions. botanyjournals.comscholarsresearchlibrary.com The antioxidant capacity is often measured by the ability of an extract or compound to reduce the stable DPPH radical, with a lower IC50 value indicating higher activity. botanyjournals.com For example, the ethanolic extract of Erythrina variegata showed a superoxide anion scavenging IC50 of 48.52 µg/ml. botanyjournals.com The antioxidant potential of these plants is believed to be a key contributor to their health benefits. botanyjournals.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus)

Staphylococcus aureus is a common bacterium that can cause a range of infections, from minor skin issues to life-threatening conditions. betterhealth.vic.gov.au The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created a pressing need for new antibacterial agents. betterhealth.vic.gov.aunih.gov

Compounds isolated from the Erythrina genus have shown promising antibacterial activity against various pathogens, including S. aureus. nih.govnih.gov Numerous studies have focused on the antibacterial properties of flavonoids and isoflavones from different Erythrina species. nih.gov For instance, compounds isolated from the roots of Erythrina herbacea were evaluated for their activity against 13 strains of MRSA. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth. The table below summarizes the MIC values of various compounds from Erythrina species against S. aureus.

| Compound | Plant Source | Bacterial Strain | MIC (µg/mL) | Reference |

| Eryvarin D | Erythrina fusca | S. aureus | 4 | nih.gov |

| Sandwicensin | Erythrina fusca | S. aureus | 8 | nih.gov |

| Scandenone | Erythrina fusca | S. aureus | 8 | nih.gov |

| Erythribyssin A | Erythrina fusca | S. aureus | 64 | nih.gov |

| Erythrabissin I | Erythrina fusca | S. aureus | 64 | nih.gov |

| Eriotrichin B | Erythrina eriotricha | S. aureus 209 P | 8.3 | nih.gov |

| Erybraedin A | Erythrina lysistemon | S. aureus | 1-600 | nih.gov |

| Luteone | Erythrina stricta | S. aureus (MSSA) | 1.88 (MIQ) | nih.gov |

It is important to note that the position and degree of certain chemical modifications, such as prenylation, and the presence of hydroxyl groups on the flavonoid structure are significant for their antibacterial activity. nih.gov

Antifungal and Antiviral Properties (if reported)

In addition to antibacterial effects, compounds from the Erythrina genus have also been investigated for their antifungal and antiviral activities.

Antifungal Activity:

Extracts and isolated compounds from various Erythrina species have demonstrated activity against a range of fungal pathogens. researchgate.net168.167.8 For example, extracts from Erythrina abyssinica showed effective minimum inhibitory concentrations against Candida albicans and Cryptococcus neoformans. journaljpri.com Pterocarpans isolated from the root bark of Erythrina latissima exhibited moderate to strong antifungal activity against yeast spores. 168.167.8 One compound, Wighteone (also known as Erythrinin B), has shown excellent anti-yeast activity, with an MIC of 4 µg/ml against Saccharomyces cerevisiae. targetmol.com

Antiviral Activity:

Research into the antiviral properties of Erythrina species has also yielded positive results. Extracts from Erythrina speciosa were found to be active against herpes simplex virus type 1 (HSV-1) and Hepatitis A virus (HAV-H10). nih.govresearchgate.net Further investigation led to the isolation of vitexin, a flavonoid, which showed significant antiviral activity against both viruses. nih.govresearchgate.net These findings suggest that compounds from the Erythrina genus, potentially including Erythrinin A, could be valuable candidates for the development of new antiviral agents. nih.gov

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Nucleic Acid Synthesis Inhibition, Energy Metabolism Modulation)

Erythrinin A, a prenylated isoflavonoid (B1168493), has demonstrated notable antibacterial activity. mdpi.com The precise mechanisms of its action are understood in the broader context of how flavonoids and isoflavonoids from the Erythrina genus interact with bacterial cells. Research suggests these compounds employ a multi-targeted approach to exert their antimicrobial effects. mdpi.comnih.govnih.gov

The primary proposed antibacterial mechanisms for these flavonoids include:

Disruption of Cytoplasmic Membrane Function : This is considered a dominant mechanism for many isoflavones. mdpi.com These compounds can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. mdpi.com

Inhibition of Nucleic Acid Synthesis : Certain potent antibacterial flavonoids isolated from Erythrina have been found to function by suppressing the synthesis of DNA and RNA. nih.govnih.gov For instance, the most powerful flavonoid from the genus against Methicillin-Resistant Staphylococcus aureus (MRSA) was shown to act via this pathway. nih.govnih.gov

Modulation of Energy Metabolism : Flavonoids can disrupt bacterial energy production. A common mechanism is the inhibition of ATP synthase, a critical enzyme for cellular energy supply. nih.govnih.gov This disruption of metabolic pathways is a key aspect of their bactericidal or bacteriostatic action. mdpi.com

The structure of Erythrinin A, particularly the presence of a prenyl group, is believed to enhance its lipophilicity, which may facilitate its interaction with and disruption of the bacterial cell membrane. mdpi.com

Neurobiological Modulations (General Erythrina Alkaloid Context)

While Erythrinin A is an isoflavonoid, the Erythrina genus is also a rich source of tetracyclic alkaloids, which are recognized for their significant neurological activities. rsdjournal.orgnih.govresearchgate.net These alkaloids are largely credited with the anxiolytic, anticonvulsant, and neuroprotective effects observed with extracts from Erythrina species. researchgate.netresearchgate.net

Anxiolytic-like and Anticonvulsant Effects in Cellular Models (General to Erythrina Alkaloids)

In cellular models, Erythrina alkaloids have been shown to be potent modulators of neuronal receptors. A key mechanism underlying their anxiolytic and anticonvulsant properties is the inhibition of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Studies using whole-cell patch-clamp recordings on various mammalian cell lines have demonstrated that these alkaloids can significantly inhibit acetylcholine-activated currents. nih.gov The α4β2 nAChR subtype, a major receptor in the mammalian brain, is particularly sensitive and is considered a primary target for the neurological effects of these compounds. nih.gov The alkaloids (+)-erythravine and (+)-11α-hydroxyerythravine have been identified as especially powerful inhibitors of this receptor. nih.gov Some alkaloids have also shown protective effects in cellular models of seizures induced by agents like NMDA and kainic acid. researchgate.net

| Alkaloid | Receptor Subtype | Cell Model | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| (+)-Erythravine | α7 | Hippocampal Neurons | 6 µM |

| (+)-Erythravine | α4β2 | HEK 293 Cells | 13 nM |

| (+)-11α-hydroxyerythravine | α7 | Hippocampal Neurons | 5 µM |

| (+)-11α-hydroxyerythravine | α4β2 | HEK 293 Cells | 4 nM |

Neuroprotective Properties (General to Erythrina Alkaloids)

Erythrina alkaloids exhibit significant neuroprotective potential through various mechanisms. dovepress.com They have been shown to guard against oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative diseases. dovepress.com

One area of investigation is their role as inhibitors of the enzyme acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease. dovepress.com By inhibiting AChE, these alkaloids can increase acetylcholine levels in the brain. dovepress.com Furthermore, specific dimeric Erythrina alkaloids, such as erythrivarine N, have demonstrated neuroprotective effects in cellular models by protecting against antibiotic-induced damage to auditory cells. nih.govfigshare.com The neuroprotective activities of alkaloids are also attributed to their antioxidant and anti-amyloid properties. ijbs.com

Other Investigated Cellular Activities (e.g., Enzyme Inhibition beyond DHODH)

Beyond their effects on neurotransmitter receptors, compounds from the Erythrina genus have been investigated for their ability to inhibit other enzymes.

Acetylcholinesterase (AChE) Inhibition : As mentioned, Erythrina alkaloids are being explored as AChE inhibitors. dovepress.com Molecular modeling studies have predicted a high binding affinity for alkaloids like erysotine and erythraline with the AChE enzyme, suggesting their potential in managing cognitive decline associated with Alzheimer's disease. dovepress.com

α-Glucosidase Inhibition : Certain isoflavones isolated from Erythrina variegata have demonstrated good in vitro inhibitory activity against α-glucosidase. researchgate.net This enzyme is involved in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes.

| Compound | IC₅₀ (µM) |

|---|---|

| Glycitein | 34.3 ± 0.9 |

| Daidzein (B1669772) | 97.6 ± 0.6 |

| Acarbose (Control) | 125.8 ± 1.2 |

| Daidzin | 217.2 ± 0.2 |

| Genistein | 230.4 ± 0.4 |

In vivo Preclinical Animal Model Studies

Efficacy in Established Animal Models of Disease (e.g., Cancer Xenografts, Inflammation Models, Anxiety Models)

In vivo Efficacy in Cancer Xenograft Models : Preclinical cancer models, including xenografts where human tumor tissues are implanted in immunodeficient animals, are essential for drug discovery. herabiolabs.comnih.gov However, based on available research, there is limited information regarding the efficacy of Erythrinin A or other Erythrina-derived compounds in cancer xenograft models. In fact, one study on dimeric Erythrina alkaloids found they were not cytotoxic against cancer cells. researchgate.net

In vivo Efficacy in Inflammation Models : Extracts from Erythrina species have shown significant anti-inflammatory effects in preclinical animal models. An ethanolic extract of Erythrina variegata demonstrated dose-dependent activity in both acute and chronic inflammation models in rats. researchgate.net Specifically, it was effective in the carrageenan-induced paw edema model (an acute model) and the cotton pellet-induced granuloma model (a chronic model). researchgate.net These findings support the traditional use of the plant for inflammatory conditions. researchgate.net

In vivo Efficacy in Anxiety Models : The anxiolytic-like effects of Erythrina alkaloids have been robustly demonstrated in several established animal models of anxiety. nih.govscielo.br Acute oral administration of alkaloids such as erythravine, (+)-11α-hydroxy-erythravine, erysodine, and erysothrine produced significant anti-anxiety effects in mice. nih.govscielo.brunesp.br These effects were observed in standard behavioral tests like the light-dark transition model (LDTM), the elevated plus-maze (EPM), and the elevated T-maze, with outcomes comparable to the conventional anxiolytic drug diazepam. scielo.brunesp.br These results strongly suggest that the alkaloids are responsible for the anxiolytic properties attributed to Erythrina extracts. nih.govscielo.br

| Alkaloid(s) | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Erythravine, (+)-11α-hydroxy-erythravine | Light-Dark Transition Model (LDTM) | Increased time spent in the illuminated compartment. | nih.govunesp.br |

| (+)-11α-hydroxy-erythravine | Light-Dark Transition Model (LDTM) | Increased number of transitions between compartments. | nih.govunesp.br |

| Erysodine | Elevated Plus-Maze (EPM) | Increased percentage of time and entries in open arms. | scielo.br |

| Erysodine, Erysothrine | Light-Dark Transition Model (LDTM) | Increased number of transitions and/or time in the light compartment. | scielo.br |

| (+)-Erythravine, (+)-α-hydroxyerysotrine, (+)-11α-hydroxyerythravine | Elevated T-Maze | Demonstrated anxiolytic effects. | researchgate.netscispace.com |

Biomarker Analysis in Animal Studies

In preclinical animal studies, the biological effects of a compound are often quantified by measuring specific biomarkers. These indicators can provide objective measures of physiological processes, pathological conditions, or pharmacological responses to a therapeutic intervention. largeanimalreview.com While research specifically isolating the biomarker profile of Erythrinin A is emergent, studies on extracts from the Erythrina genus, of which Erythrinin A is a known constituent, provide significant insights. researchgate.netnih.gov Analysis in animal models has focused primarily on biomarkers for anti-inflammatory, antioxidant, and neuroprotective activities.

In the context of inflammation, key biomarkers are pro-inflammatory mediators and indicators of tissue swelling and cellular infiltration. Studies on compounds from Erythrina species have demonstrated a significant reduction in edema in models like carrageenan-induced paw edema and 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema in mice. nih.gov Furthermore, a reduction in leukocyte infiltration at the site of inflammation is a critical biomarker, indicating the compound's ability to modulate the immune response. nih.gov At the molecular level, reductions in inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins serve as crucial biomarkers for anti-inflammatory action. mdpi.comnih.gov

The antioxidant capacity of Erythrina constituents in vivo is often evaluated by measuring the activity of endogenous antioxidant enzymes. mdpi.com In animal models of oxidative stress, such as carbon tetrachloride (CCl4)-induced liver damage in rats, treatment with related extracts has been shown to restore the depleted levels of key enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.comnih.gov Conversely, a decrease in markers of lipid peroxidation, such as malondialdehyde (MDA), provides further evidence of antioxidant protection in tissues. nih.govresearchgate.net

Neuroprotective effects have been assessed using both biochemical and histological biomarkers. In animal models of neurodegeneration, a key biomarker is the level of choline (B1196258) acetyltransferase (ChAT), an enzyme essential for acetylcholine synthesis, which is often reduced in cognitive disorders. nih.gov Attenuation of the neuroinflammatory marker TNF-α in brain tissue is also a significant finding. nih.gov Histological analysis, such as counting viable neurons in specific brain regions like the hippocampal CA1 and CA3, serves as a direct biomarker for neuroprotection against induced neuronal loss. nih.gov

Table 1: Biomarker Analysis in Animal Studies for Erythrina-Derived Compounds

| Activity | Biomarker | Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| Anti-inflammatory | Paw Edema | Carrageenan-Induced Paw Edema (Rat/Mouse) | Significant inhibition of edema formation. | nih.govresearchgate.net |

| Leukocyte Infiltration | TPA-Induced Chronic Inflammation (Mouse) | Significant reduction in leukocyte infiltration. | nih.gov | |

| Prostaglandin E2 | Zymosan-Induced Peritonitis (Mouse) | Marked suppression of synthesis. | nih.gov | |

| TNF-α | Streptozotocin-Induced Neuroinflammation (Rat) | Significant reduction in brain TNF-α levels. | nih.gov | |

| Antioxidant | Superoxide Dismutase (SOD) | CCl4-Induced Liver Damage (Rat) | Restoration of decreased enzyme activity. | nih.gov |

| Catalase (CAT) | CCl4-Induced Liver Damage (Rat) | Restoration of decreased enzyme activity. | nih.gov | |

| Glutathione (GSH) | CCl4-Induced Liver Damage (Rat) | Restoration of depleted antioxidant levels. | mdpi.comnih.gov | |

| Lipid Peroxidation | Ex vivo model | Inhibition of lipid peroxidation. | nih.govresearchgate.net | |

| Neuroprotective | Hippocampal Neurons (CA1 & CA3) | Streptozotocin-Induced Neurodegeneration (Rat) | Attenuation of neuronal loss. | nih.gov |

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamics (PD) involves the study of a drug's biological and physiological effects on the body, essentially "what the drug does to the body." youtube.com In preclinical research, PD assessments are crucial for characterizing the therapeutic action of a compound by establishing the relationship between its concentration and the observed effect over time. nih.govaccp1.org For Erythrinin A and related phytochemicals from the Erythrina genus, pharmacodynamic studies have primarily utilized animal models of inflammation and pain to quantify their effects. nih.gov